methyl 2-{[(4-methyl-3-nitrophenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
METHYL 2-(4-METHYL-3-NITROBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiophenes. Benzothiophenes are naturally occurring heterocycles found in petroleum deposits and have significant applications in organic semiconductors and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(4-METHYL-3-NITROBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can be achieved through microwave-assisted synthesis. This method involves the irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C. This process provides rapid access to benzothiophene derivatives in high yields (58–96%) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the microwave-assisted synthesis process. This would require optimization of reaction conditions to ensure consistency and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(4-METHYL-3-NITROBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
METHYL 2-(4-METHYL-3-NITROBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of METHYL 2-(4-METHYL-3-NITROBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain kinases, thereby disrupting cellular signaling pathways and affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
METHYL 2-(4-METHYL-3-NITROBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is unique due to its specific structural features, which include a cyclopenta[b]thiophene core and a nitrobenzamido group. These features contribute to its distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C17H16N2O5S |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
methyl 2-[(4-methyl-3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C17H16N2O5S/c1-9-6-7-10(8-12(9)19(22)23)15(20)18-16-14(17(21)24-2)11-4-3-5-13(11)25-16/h6-8H,3-5H2,1-2H3,(H,18,20) |
InChI Key |
IBOJHUNSFNVEBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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